molecular formula C17H14O4 B2729533 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 22445-53-0

2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B2729533
CAS No.: 22445-53-0
M. Wt: 282.295
InChI Key: QAVWHDUAVOGFOQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione is a chemical research compound based on the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in medicinal chemistry and materials science . This scaffold is a key building block for numerous applications, ranging from the development of bioactive molecules to organic electronics and photopolymerization . Recent research highlights the significant potential of 2-arylidene indan-1,3-diones, a class to which this compound belongs, as promising agents for inhibiting bacterial biofilm formation . Biofilms are communities of bacteria that are highly resistant to antimicrobials and sanitizers, posing a major challenge in healthcare and industrial sectors. Studies on analogous compounds have demonstrated high efficacy in disrupting biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , suggesting a valuable application route for this compound in antimicrobial research . From a synthetic perspective, the indane-1,3-dione core can be readily functionalized, for example via Knoevenagel condensation with reagents like malononitrile, to fine-tune its electronic properties as a strong electron acceptor for the design of organic dyes and non-linear optical (NLO) materials . The molecular formula for this compound is C17H14O4 . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled: For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-10-7-8-13(14(9-10)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVWHDUAVOGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and indan-1,3-dione.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and indan-1,3-dione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired indene-dione structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione exhibits promising anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that this compound shows significant antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI50) values were reported at 15.72 μM, indicating its potential as a lead compound in cancer drug development .

Mechanism of Action

The mechanism of action involves the inhibition of cell proliferation through apoptosis induction. The compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis, making it a candidate for further pharmacological studies aimed at developing novel anticancer therapies .

Material Science Applications

Non-linear Optical Materials

The compound's structural properties suggest potential applications in the field of non-linear optics. Its ability to exhibit high optical non-linearity makes it suitable for use in photonic devices. Theoretical calculations have indicated that its β tensor is significantly higher than that of conventional materials used in this domain .

Table 1: Optical Properties Comparison

Compoundβ Tensor Value (pm/V)Application Area
This compound> 10Non-linear optical devices
Urea~0.5Benchmark for comparison

Organic Synthesis Applications

Synthesis of Derivatives

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as Claisen–Schmidt condensation and cyclocondensation. These derivatives may possess enhanced biological activities or different physical properties suitable for diverse applications .

Case Study: Synthesis of Anticancer Derivatives

A study focused on synthesizing derivatives from this compound demonstrated its utility in creating compounds with improved anticancer activity. The synthetic route involved the reaction of the indene-dione with various electrophiles under controlled conditions to yield new derivatives that were subsequently tested for biological efficacy .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1H-indene-1,3(2H)-dione derivatives vary primarily in their 2-position substituents, which determine their electronic and steric profiles:

Compound Name Substituent Key Properties/Applications Reference
2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione 2,4-Dimethoxyphenyl Enhanced electron-donating capacity; potential for optoelectronic applications
Pyrophthalone (PP) 2-Pyridinyl Photostable dye; forms radicals under UV light
Quinophthalone (QP) 2-Quinolinyl Semiconductor; stable in ethanol and cyclohexane
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione 4-Methoxyphenyl Intermediate in organic synthesis; lower lipophilicity (logP = ~2.5)
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione Xanthenyl Bioactive (48.5% inhibition in pollen tube assay)
2-(4-Hydroxyphenylmethylidene)-1H-indene-1,3(2H)-dione 4-Hydroxyphenylmethylidene Fluorescent chemosensor for Cu²⁺; cytotoxic

Key Observations :

  • Bioactivity: Xanthenyl and hydrazono derivatives exhibit biological activity (e.g., enzyme inhibition, metal sensing), while the dimethoxy compound’s bioactivity remains underexplored .
Physicochemical Properties

Substituents significantly influence melting points, solubility, and lipophilicity:

Compound Melting Point (°C) logP Solubility Trends Reference
This compound Not reported 2.9 Likely soluble in polar aprotic solvents (DMF, DMSO)
PP Not reported ~3.1 Soluble in ethanol, aqueous alkaline solutions
2-(4-Hydroxyphenylmethylidene)-1H-indene-1,3(2H)-dione 238–240 Not reported Low solubility in water; requires DMSO for assays
2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a) 285–287 ~1.8 Insoluble in water; purified via ethanol/H₂O

Key Observations :

  • The dimethoxy derivative’s logP (2.9) suggests moderate lipophilicity, comparable to PP (logP ~3.1) but higher than hydrophilic imidazolidin-ylidene analogs .
  • Methoxy groups improve solubility in organic solvents compared to hydroxyl or heterocyclic substituents, which may aggregate in polar media .
Optical and Reactive Properties

Photostability and UV Behavior :

  • PP and QP exhibit high photostability in ethanol and cyclohexane under UV light (253.7 nm), forming solvated electrons and radicals in alkaline conditions .
  • 2,4-Dimethoxyphenyl Analogue : Methoxy groups likely redshift absorption spectra due to conjugation, though experimental data are lacking. Its stability under UV irradiation remains unstudied but may parallel PP/QP due to similar electron-rich substituents.

Fluorescence and Sensing :

  • Hydrazono derivatives (e.g., 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione) show Cu²⁺-selective fluorescence quenching (detection limit ~10⁻⁷ M) . The dimethoxy compound’s planar structure could similarly enable metal sensing but with altered selectivity.

Biological Activity

2-(2,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene-diones. Its unique structure, characterized by a dimethoxy-substituted phenyl group attached to an indene core, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H14O4
  • Molecular Weight : 286.29 g/mol

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity. The presence of methoxy groups enhances its lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in various models.
  • Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain pathogens.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : It may act on various receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFindingsMethodology
Lin et al. (2015)Identified anticancer properties in vitro against breast cancer cell linesCell viability assays and flow cytometry
Wang et al. (2020)Demonstrated anti-inflammatory effects in a mouse modelELISA for cytokine measurement
Zhang et al. (2021)Reported antimicrobial activity against Gram-positive bacteriaDisk diffusion method

These studies highlight the compound's potential as a lead candidate for drug development targeting cancer and inflammatory diseases.

Safety and Toxicity

While promising results are noted for its therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to understand its long-term effects and potential side effects.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dimethoxyphenyl)-1H-indene-1,3(2H)-dione?

The compound is synthesized via condensation of 1H-indene-1,3(2H)-dione with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., sodium methoxide in ethanol). Recrystallization from methanol yields a pure yellow solid (92% yield). Key characterization includes 1H^1H-NMR (e.g., δ 8.48 for the =CH- group) and HRMS (m/z 295.0965 [M+H]+^+) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (1H^1H, 13C^{13}C-NMR) confirms structural features like the methoxy groups (δ 3.92–3.93 ppm) and aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C17_{17}H14_{14}O4_4), while IR spectroscopy identifies carbonyl stretches (~1890 cm1^{-1}) .

Q. How can reaction conditions be optimized for higher yields?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Catalyst : Acidic catalysts (e.g., CSA) enhance condensation efficiency in similar indene-dione syntheses .
  • Temperature : Mild heating (40–60°C) balances reactivity and side-product formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s photostability under UV light?

Flash photolysis studies on analogous indene-diones (e.g., pyrophthalone) reveal radical formation via cleavage of the enolate moiety in alkaline conditions. Solvated electrons (ee^-) and transient intermediates (e.g., diketo-enol tautomers) contribute to degradation pathways . Methoxy groups may stabilize the excited state, reducing photodegradation .

Q. How do computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, showing methoxy groups lower the energy gap (≈3.5 eV), enhancing charge transfer in biological or material applications. Electron density maps correlate with NMR chemical shifts .

Q. What strategies enable selective derivatization at the C2 position?

  • Acylation : Use acyl chlorides (e.g., tosylacetyl chloride) with indene-dione in the presence of triethylamine, yielding derivatives like 2-(2-tosylacetyl)-1H-indene-1,3(2H)-dione (83% yield) .
  • Multicomponent reactions : Water-based syntheses with heterocycles (e.g., imidazolidines) form fused derivatives via green chemistry approaches .

Q. How does the compound inhibit tyrosinase, and what SAR insights exist?

The dimethoxy-phenyl group enhances binding to tyrosinase’s active site via π-π stacking and hydrogen bonding. Structure-Activity Relationship (SAR) studies show electron-donating groups (e.g., -OCH3_3) increase inhibitory potency (IC50_{50} ≈ 2.5 µM) compared to halogenated analogs .

Data Contradictions and Resolution

Q. How do conflicting reports on solvent effects in indene-dione syntheses align?

  • Ethanol vs. THF : Ethanol favors condensation in simple aldehydes, while THF improves solubility for bulky substrates .
  • Catalyst role : CSA (camphorsulfonic acid) accelerates reactions in THF but may decompose in protic solvents .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological assays?

  • Purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Solubility : Use DMSO for stock solutions (≤1% v/v in cell cultures to avoid toxicity) .

Q. How can crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) determines bond lengths and angles, critical for validating tautomeric forms (diketo vs. enol) .

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